molecular formula C11H10O B163405 2-Ethynyl-2,3-dihydro-1H-inden-2-ol CAS No. 136121-30-7

2-Ethynyl-2,3-dihydro-1H-inden-2-ol

Cat. No.: B163405
CAS No.: 136121-30-7
M. Wt: 158.2 g/mol
InChI Key: DFXFGYUTPIOKIM-UHFFFAOYSA-N
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Description

2-Ethynyl-2,3-dihydro-1H-inden-2-ol is a chemical compound that belongs to the class of indene derivatives. It is a colorless liquid with a molecular formula of C10H10O and a molecular weight of 146.19 g/mol. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol typically involves the reaction of indene derivatives with ethynylating agents under controlled conditions. One common method includes the use of ethynyl magnesium bromide in the presence of a suitable catalyst to achieve the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols .

Scientific Research Applications

2-Ethynyl-2,3-dihydro-1H-inden-2-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Ethynyl-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-2,3-dihydro-1H-indene: Similar in structure but lacks the ethynyl group.

    2-Propynyl-2,3-dihydro-1H-inden-2-ol: Another derivative with a propynyl group instead of an ethynyl group.

Uniqueness

2-Ethynyl-2,3-dihydro-1H-inden-2-ol is unique due to its ethynyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-ethynyl-1,3-dihydroinden-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-2-11(12)7-9-5-3-4-6-10(9)8-11/h1,3-6,12H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXFGYUTPIOKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CC2=CC=CC=C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576979
Record name 2-Ethynyl-2,3-dihydro-1H-inden-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136121-30-7
Record name 2-Ethynyl-2,3-dihydro-1H-inden-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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